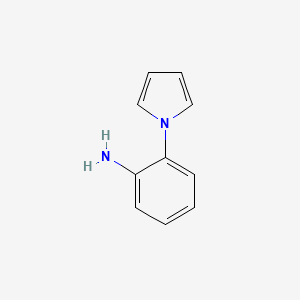

2-(1H-Pyrrol-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMZHPUPLWQIBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208997 | |

| Record name | 2-(1H-Pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727718 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6025-60-1 | |

| Record name | 1-(2-Aminophenyl)pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6025-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Pyrrol-1-yl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006025601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6025-60-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1H-Pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrrol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-(1H-Pyrrol-1-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Pyrrol-1-yl)aniline, with the CAS Number 6025-60-1 , is a heterocyclic aromatic amine that serves as a crucial building block in synthetic organic chemistry.[1][2][3][4][5] Its structure, featuring a pyrrole ring fused to an aniline moiety, makes it a valuable precursor for the synthesis of more complex polycyclic systems, particularly pyrrolo[1,2-a]quinoxalines.[6][7] These resulting scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse and potent biological activities.[7] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and explores its role as a key intermediate in the development of therapeutic agents.

Core Chemical and Physical Properties

The properties of this compound are summarized below. The data is compiled from various chemical suppliers and databases.[1][3][5][6]

| Property | Value | Source(s) |

| CAS Number | 6025-60-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₀N₂ | [1][3][8] |

| Molecular Weight | 158.20 g/mol | [1][3][5] |

| IUPAC Name | This compound | [1][6][9] |

| Synonyms | 1-(2-Aminophenyl)pyrrole, 2-pyrrol-1-ylaniline, N-(2-Aminophenyl)pyrrole | [1][2][5] |

| Appearance | White to Light yellow powder or crystal | [2][4][5] |

| Melting Point | 97.0 to 101.0 °C | [5] |

| Solubility (Experimental) | 14.5 µg/mL (at pH 7.4) | [1][8] |

| Purity | >97% or >98.0% (GC) | [2][6] |

| Identifier | Value | Source(s) |

| InChI | InChI=1S/C10H10N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H,11H2 | [1][6][10] |

| InChIKey | GDMZHPUPLWQIBD-UHFFFAOYSA-N | [1][6][10] |

| SMILES | C1=CC=C(C(=C1)N)N2C=CC=C2 | [1][9] |

| Safety & Handling | Information | Source(s) |

| Signal Word | Warning | [5][6] |

| Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [1][6] |

| Storage Conditions | Room temperature, keep in a dark place, sealed in a dry container. Air sensitive, store under inert gas. Some suppliers recommend 2-8°C, protected from light. | [3][5][6] |

Experimental Protocols

Synthesis via Clauson-Kaas Reaction

A primary method for synthesizing N-substituted pyrroles is the Clauson-Kaas reaction.[1][2][4][5] This method involves the acid-catalyzed condensation of a primary amine with 2,5-dialkoxytetrahydrofuran. For this compound, the reactant would be 1,2-phenylenediamine.

General Protocol:

-

Reactant Preparation: Dissolve 1,2-phenylenediamine (1 equivalent) in a suitable solvent, such as glacial acetic acid or an aqueous buffer solution.[1][2]

-

Reaction Initiation: Add 2,5-dimethoxytetrahydrofuran (1 equivalent) to the solution. The reaction is typically catalyzed by an acid (e.g., acetic acid, p-TsOH).[1][2]

-

Reaction Conditions: The mixture is stirred, often with heating (e.g., refluxing at 75-100 °C) for a period ranging from 30 minutes to several hours, depending on the specific catalyst and solvent system used.[1][2][5] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into water or ice-cold water to precipitate the crude product. The precipitate is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[11]

Analytical Method: Reverse-Phase HPLC

An established method for the analysis of this compound utilizes reverse-phase High-Performance Liquid Chromatography (HPLC).[3]

Protocol Details:

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: Newcrom R1 reversed-phase column.[3]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[3] For applications compatible with mass spectrometry (MS), formic acid should be used in place of phosphoric acid.[3]

-

Sample Preparation:

-

Accurately weigh the sample of this compound.

-

Dissolve in a suitable diluent (e.g., 50:50 acetonitrile/water) to a known concentration (e.g., 1 mg/mL stock).

-

Dilute to a working concentration (e.g., 0.1 mg/mL).

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm for general aniline compounds).[12]

Biological Significance & Applications in Drug Development

While this compound itself is primarily a synthetic intermediate, it is the direct precursor to classes of compounds with significant therapeutic potential, most notably pyrrolo[1,2-a]quinoxalines .[6][7] The synthesis of this tricyclic scaffold often begins with this compound, making it a compound of high interest to drug development professionals.[7]

Derivatives of this core structure have been shown to modulate key signaling pathways implicated in major diseases:

-

Sirtuin 6 (Sirt6) Activation: Pyrrolo[1,2-a]quinoxaline derivatives have been identified as potent and selective activators of Sirt6.[13][14] Sirt6 is an NAD⁺-dependent deacylase that plays a critical role in regulating genome stability, DNA repair, and inflammation.[13] Activation of Sirt6 is a promising therapeutic strategy for cancer, inflammatory diseases, and viral infections like SARS-CoV-2.[13][14]

-

Protein Kinase CK2 Inhibition: Substituted pyrrolo[1,2-a]quinoxalines have been developed as potent inhibitors of human protein kinase CK2, with IC50 values in the nanomolar range.[15] CK2 is a constitutively active serine/threonine kinase that is overexpressed in many cancers and is involved in cell growth, proliferation, and suppression of apoptosis. Therefore, CK2 inhibitors are being actively investigated as anti-cancer and anti-inflammatory agents.[15]

-

Akt Kinase Inhibition: The pyrrolo[1,2-a]quinoxaline scaffold has also been utilized to develop potential inhibitors of Akt kinase.[16] The Akt signaling pathway is central to regulating cell survival and proliferation, and its dysregulation is a hallmark of many cancers.[16]

The versatility of the pyrrole and aniline motifs is well-documented, with various derivatives exhibiting neuroprotective, antioxidant, and antimicrobial properties.[9][17] The ability to readily convert this compound into diverse, biologically active molecules underscores its importance as a foundational element for building modern drug candidates.

References

- 1. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-(1H-Pyrrol-1-yl)aniline from 2-Nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the versatile chemical intermediate, 2-(1H-pyrrol-1-yl)aniline, commencing from the readily available starting material, 2-nitroaniline. This document provides a comprehensive overview of the viable synthetic routes, detailed experimental protocols, and relevant quantitative data to support researchers in the fields of medicinal chemistry and materials science.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for a variety of heterocyclic compounds with potential applications in pharmaceuticals and functional materials. Its structure, featuring both a primary aromatic amine and a pyrrole moiety, allows for diverse chemical transformations. This guide outlines two primary synthetic pathways from 2-nitroaniline, a common and cost-effective starting material.

Synthetic Pathways

Two principal routes for the synthesis of this compound from 2-nitroaniline have been identified and are detailed below.

Route A: Clauson-Kaas Reaction followed by Nitro Group Reduction

This pathway involves the initial formation of the pyrrole ring via a Clauson-Kaas reaction with 2-nitroaniline, followed by the reduction of the nitro group to the desired aniline.

Route B: Nitro Group Reduction followed by Clauson-Kaas Reaction

In this alternative approach, the nitro group of 2-nitroaniline is first reduced to an amine to yield o-phenylenediamine, which then undergoes a Clauson-Kaas reaction to form the target compound.

A logical workflow for the synthesis is presented below:

Experimental Protocols

Route A: Clauson-Kaas Reaction Followed by Nitro Group Reduction

Step 1: Synthesis of 1-(2-Nitrophenyl)-1H-pyrrole

This step utilizes the Clauson-Kaas pyrrole synthesis, a well-established method for the formation of N-substituted pyrroles.[1][2] A microwave-assisted approach can significantly reduce reaction times.[3]

-

Reagents and Materials:

-

2-Nitroaniline

-

2,5-Dimethoxytetrahydrofuran

-

Glacial Acetic Acid

-

Microwave reactor vial (2-5 mL)

-

Magnetic stir bar

-

Ice

-

Deionized water

-

Filtration apparatus

-

-

Procedure:

-

To a 2-5 mL microwave vial, add 2-nitroaniline (1.50 mmol), a magnetic stir bar, and glacial acetic acid (3 mL).

-

Add 2,5-dimethoxytetrahydrofuran (1.50 mmol, 194 µL).

-

Seal the reaction vessel and heat under microwave irradiation for 10 minutes at 170 °C with pre-stirring for 20 seconds.[3][4]

-

After cooling, pour the contents of the vial onto a beaker of ice (approximately 25 mL).

-

Collect the resulting solid by vacuum filtration and wash with cold water to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.

-

Step 2: Reduction of 1-(2-Nitrophenyl)-1H-pyrrole

The nitro group of the intermediate is reduced to an amine. Catalytic hydrogenation is a common and effective method for this transformation.

-

Reagents and Materials:

-

1-(2-Nitrophenyl)-1H-pyrrole

-

Palladium on carbon (Pd/C, 10%)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas supply

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filter aid (e.g., Celite)

-

Rotary evaporator

-

-

Procedure:

-

Dissolve 1-(2-nitrophenyl)-1H-pyrrole in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the product by column chromatography or recrystallization as needed.

-

Route B: Nitro Group Reduction Followed by Clauson-Kaas Reaction

Step 1: Synthesis of o-Phenylenediamine

The reduction of 2-nitroaniline to o-phenylenediamine is a well-documented procedure.[5] A classic method using zinc dust is provided here.

-

Reagents and Materials:

-

2-Nitroaniline

-

95% Ethanol

-

20% Sodium hydroxide solution

-

Zinc dust

-

Sodium hydrosulfite

-

Ice-salt bath

-

Filtration apparatus

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer and reflux condenser, place 2-nitroaniline (0.5 mole, 69 g), 40 cc of a 20% sodium hydroxide solution, and 200 cc of 95% ethanol.

-

Stir the mixture vigorously and heat on a steam bath until the solution boils gently.

-

Turn off the steam and add 130 g (2 gram atoms) of zinc dust in 10 g portions, frequently enough to maintain boiling.

-

After the addition of zinc dust is complete, continue stirring and refluxing for one hour.

-

Filter the hot solution by suction and wash the zinc residue with two 50 cc portions of hot 95% ethanol.

-

To the combined filtrates, add 2-3 g of sodium hydrosulfite and concentrate the solution under reduced pressure to a volume of 125-150 cc.

-

Cool the concentrate thoroughly in an ice-salt bath to crystallize the product.

-

Collect the faintly yellow crystals by filtration, wash with a small amount of ice water, and dry in a vacuum desiccator. This yields crude o-phenylenediamine with a melting point of 97-100 °C.[5]

-

Step 2: Synthesis of this compound

The synthesized o-phenylenediamine is then reacted with 2,5-dimethoxytetrahydrofuran. A general procedure for the Clauson-Kaas reaction with anilines is adapted here.[6]

-

Reagents and Materials:

-

o-Phenylenediamine

-

2,5-Dimethoxytetrahydrofuran

-

1,2-Dichloroethane (DCE)

-

Water

-

Acetic acid

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

-

Procedure:

-

Prepare a solution of o-phenylenediamine (1 equivalent) and acetic acid (0.07 mL/mmol of diamine) in a mixture of DCE (1.86 mL/mmol of diamine) and water (1.12 mL/mmol of diamine).

-

Heat the solution to 80 °C.

-

Add 2,5-dimethoxytetrahydrofuran (1.05 equivalents) in one portion and continue heating at 80 °C overnight.

-

After cooling, separate the organic and aqueous layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry with MgSO₄, filter, and remove the solvent in vacuo to yield the crude this compound.

-

Purify the product by flash column chromatography or recrystallization.

-

Quantitative Data

The following tables summarize typical yields and key physical properties for the intermediates and the final product.

Table 1: Reaction Yields

| Reaction Step | Starting Material | Product | Typical Yield | Reference |

| Clauson-Kaas of 2-Nitroaniline (Microwave) | 2-Nitroaniline | 1-(2-Nitrophenyl)-1H-pyrrole | High | [3] |

| Reduction of 2-Nitroaniline (Zinc Dust) | 2-Nitroaniline | o-Phenylenediamine | 85-93% | [5] |

| Clauson-Kaas of Anilines (General) | Substituted Anilines | N-Aryl Pyrroles | 75-85% | [6] |

| Reduction of Nitroarenes (Catalytic Hydrogenation) | Nitroarenes | Anilines | High | General |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂ | [7] |

| Molecular Weight | 158.20 g/mol | [7] |

| Appearance | White to Light yellow powder to crystal | [8] |

| Melting Point | 97.0 to 101.0 °C | [8] |

| Solubility (in water) | 14.5 µg/mL (at pH 7.4) | [7] |

| ¹H NMR | Spectroscopic data available from commercial suppliers and literature. | [9] |

| ¹³C NMR | Spectroscopic data available from commercial suppliers and literature. | [9] |

| IR Spectrum | Available in spectral databases. | [7] |

Reaction Mechanism

The core of this synthesis is the Clauson-Kaas reaction. The proposed mechanism is an acid-catalyzed process.[10][11]

The reaction is initiated by the protonation of an oxygen atom in 2,5-dimethoxytetrahydrofuran by an acid catalyst, leading to the opening of the furan ring to form a carbocation intermediate.[10][11] The primary amine then acts as a nucleophile, attacking the carbocation.[11] A subsequent proton rearrangement and elimination of a molecule of methanol yields another intermediate.[11] This is followed by an intramolecular cyclization and further elimination of methanol and water to afford the aromatic N-substituted pyrrole.[10]

Conclusion

This technical guide provides two robust and experimentally validated routes for the synthesis of this compound from 2-nitroaniline. The choice between the two pathways may depend on the availability of specific reagents, equipment (such as a microwave reactor or hydrogenation apparatus), and the desired scale of the reaction. The detailed protocols and compiled data herein are intended to facilitate the successful synthesis of this important chemical intermediate for applications in drug discovery and materials science.

References

- 1. Catalytic reduction of 2-nitroaniline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. This compound | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Clauson-Kaas-Reaktion – Wikipedia [de.wikipedia.org]

- 11. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

Spectroscopic Profile of 2-(1H-Pyrrol-1-yl)aniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(1H-pyrrol-1-yl)aniline, a molecule of interest for researchers, scientists, and professionals in the field of drug development and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for its characterization and application.

Executive Summary

This compound is a bifunctional aromatic compound featuring both a pyrrole and an aniline moiety. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its utilization in the synthesis of more complex molecules, including pharmaceuticals and functional materials. This guide summarizes the key spectroscopic signatures of this compound, providing quantitative data in structured tables, detailed experimental protocols for data acquisition, and a logical workflow for its spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the quantitative NMR, IR, and MS data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.16-7.12 | m | - | 2H, Ar-H |

| 6.82 | t | 2.1 | 2H, Pyrrole-H |

| 6.79-6.75 | m | - | 2H, Ar-H |

| 6.33 | t | 2.0 | 2H, Pyrrole-H |

| 3.68 | s | - | 2H, NH₂ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 142.07 | Ar-C |

| 128.59 | Ar-C |

| 127.54 | Ar-C |

| 127.20 | Ar-C |

| 121.74 | Pyrrole-C |

| 118.43 | Ar-C |

| 116.13 | Ar-C |

| 109.42 | Pyrrole-C |

Solvent: CDCl₃, Frequency: 100 MHz[1]

Table 3: Infrared (IR) Spectroscopy Data

| Technique | Absorption Bands (cm⁻¹) | Source |

| FTIR (KBr Wafer) | Data not explicitly available in search results | MAYBRIDGE CHEMICAL COMPANY LTD.[2] |

| ATR-IR | Data not explicitly available in search results | Bio-Rad Laboratories, Inc.[2] |

| Vapor Phase IR | Data not explicitly available in search results | Sigma-Aldrich Co. LLC[2] |

Table 4: Mass Spectrometry (MS) Data

| Technique | m/z | Relative Intensity | Assignment |

| HRMS (M+H)⁺ | 159.0917 (Calculated) | - | C₁₀H₁₁N₂⁺ |

| 159.0916 (Found) | |||

| GC-MS | 157 | Top Peak | [M-H]⁺ or fragment |

| 158 | 2nd Highest | [M]⁺ | |

| 130 | 3rd Highest | Fragment |

Source for HRMS:[1], Source for GC-MS: NIST Mass Spectrometry Data Center[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound.

Instrumentation: A 400 MHz NMR spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.

Sample Preparation: The sample of this compound was dissolved in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy Protocol:

-

A standard 5 mm NMR tube was used.

-

The prepared sample solution was transferred into the NMR tube.

-

The spectrometer was tuned and shimmed for the CDCl₃ solvent.

-

A standard one-pulse sequence was used to acquire the ¹H NMR spectrum.

-

The spectral data was processed, including Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Spectroscopy Protocol:

-

The same sample and instrument were used as for ¹H NMR.

-

A proton-decoupled pulse sequence was employed to acquire the ¹³C NMR spectrum, resulting in single lines for each unique carbon atom.

-

The data was processed similarly to the ¹H NMR spectrum. Chemical shifts were referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

For FTIR (KBr Wafer): A standard FTIR spectrometer.

-

For ATR-IR: A Bruker Tensor 27 FT-IR spectrometer with a DuraSamplIR II accessory.[2]

FTIR (KBr Wafer) Protocol:

-

A small amount of this compound was ground with dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture was pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet was placed in the sample holder of the FTIR spectrometer.

-

The infrared spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Attenuated Total Reflectance (ATR)-IR Protocol:

-

A small amount of the solid sample was placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Pressure was applied to ensure good contact between the sample and the crystal.

-

The infrared spectrum was recorded. The evanescent wave penetrates the sample, and the resulting absorption spectrum is measured.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

For HRMS: A high-resolution mass spectrometer.

-

For GC-MS: A gas chromatograph coupled to a mass spectrometer.

High-Resolution Mass Spectrometry (HRMS) Protocol:

-

The sample was introduced into the ion source of the mass spectrometer.

-

The molecule was ionized, typically using a soft ionization technique like electrospray ionization (ESI) to observe the protonated molecular ion ([M+H]⁺).

-

The mass-to-charge ratio of the ions was measured with high accuracy to determine the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

A dilute solution of the sample was prepared in a volatile solvent.

-

The solution was injected into the gas chromatograph, where the compound was vaporized and separated from any impurities on a capillary column.

-

The separated compound eluted from the GC column and entered the mass spectrometer's ion source.

-

The molecules were ionized, typically by electron impact (EI), which causes fragmentation.

-

The mass spectrometer scanned a range of m/z values to detect the parent ion and its fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to 2-(1H-Pyrrol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2-(1H-Pyrrol-1-yl)aniline, a versatile heterocyclic amine with significant potential in medicinal chemistry and materials science. This document consolidates its chemical identity, including its IUPAC name and a comprehensive list of synonyms, alongside its key physicochemical properties. Detailed experimental protocols for its synthesis via established methods such as the Paal-Knorr, Clauson-Kaas, and Buchwald-Hartwig reactions are presented. Furthermore, this guide explores the known applications of this compound, primarily as a crucial building block in the synthesis of more complex molecules, including potent kinase inhibitors. While direct evidence of its modulation of specific signaling pathways is emerging, its role as a scaffold in drug discovery suggests its importance in targeting various cellular processes.

Chemical Identity and Properties

This compound is an aromatic organic compound featuring a pyrrole ring linked to an aniline moiety at the ortho position.

IUPAC Name: this compound[1][2][3][4]

Table 1: Synonyms and Identifiers

| Type | Identifier |

| Synonyms | 1-(2-Aminophenyl)pyrrole[1][5] |

| 2-(1-Pyrrolyl)aniline | |

| N-(2-Aminophenyl)pyrrole | |

| 2-(Pyrrol-1-yl)benzenamine[1] | |

| 2-(1H-Pyrrol-1-yl)phenylamine[1][5] | |

| CAS Number | 6025-60-1 |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| InChI Key | GDMZHPUPLWQIBD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)N)N2C=CC=C2 |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 93-99 °C |

| Boiling Point | Not available |

| Solubility | Insoluble in water |

| Purity | Typically >97% (GC) |

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several established synthetic methodologies. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for the preparation of pyrroles from a 1,4-dicarbonyl compound and a primary amine.[4][6][7][8]

Reaction: 1,4-Diketone + 1,2-Phenylenediamine → this compound

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dimethoxy-1,4-butanedione (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of ethanol and a catalytic amount of a Brønsted acid (e.g., HCl, p-TsOH).

-

Addition of Amine: To the stirred solution, add 1,2-phenylenediamine (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Clauson-Kaas Pyrrole Synthesis

The Clauson-Kaas synthesis provides an alternative route to N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran and a primary amine in the presence of an acid catalyst.[9][10][11][12][13]

Reaction: 2,5-Dimethoxytetrahydrofuran + 1,2-Phenylenediamine → this compound

Detailed Protocol:

-

Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine 2,5-dimethoxytetrahydrofuran (1 equivalent) and 1,2-phenylenediamine (1.1 equivalents) in a solvent such as glacial acetic acid or a buffered solution.

-

Reaction Conditions: Heat the mixture at 90-110 °C for 4-8 hours. The reaction can also be performed under microwave irradiation to significantly reduce the reaction time.[12]

-

Work-up: After cooling to room temperature, pour the reaction mixture into an excess of water.

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue by flash chromatography to yield the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and can be employed for the synthesis of N-arylpyrroles.[2][14][15]

Reaction: Pyrrole + 2-Bromoaniline --(Pd catalyst, ligand, base)--> this compound

Detailed Protocol:

-

Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (palladium catalyst, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-5 mol%), and a base such as sodium tert-butoxide or cesium carbonate (1.5-2.0 equivalents).

-

Addition of Reactants: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add pyrrole (1.2 equivalents), 2-bromoaniline (1 equivalent), and a dry, degassed solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the reaction mixture at 80-110 °C for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent. Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a valuable scaffold and starting material in the synthesis of various biologically active molecules and functional materials.

Synthesis of Pyrrolo[1,2-a]quinoxalines

A primary application of this compound is in the synthesis of pyrrolo[1,2-a]quinoxalines. These fused heterocyclic systems are of significant interest due to their diverse pharmacological activities, including anticancer and kinase inhibitory properties.[16][17][18][19] The synthesis typically involves the condensation of this compound with α-dicarbonyl compounds or their equivalents.

Scaffold for Kinase Inhibitors

The 2-anilino-pyrrole motif is a recognized pharmacophore in the design of kinase inhibitors.[20][21][22] Derivatives of this compound have been investigated as potential inhibitors of various kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[23] While the direct inhibitory activity of the parent compound is not extensively documented, its structural framework provides a foundation for the development of more potent and selective inhibitors.

Potential Signaling Pathway Involvement

Direct experimental evidence detailing the specific signaling pathways modulated by this compound is limited in publicly available literature. However, based on the established roles of its derivatives, particularly as kinase inhibitors, it is plausible that this compound could serve as a precursor for molecules that interact with various signaling cascades.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic organic chemistry and drug discovery. Its straightforward synthesis, coupled with its utility as a versatile building block, makes it a valuable tool for the creation of complex molecular architectures. While its own biological activity profile is not yet fully elucidated, its structural contribution to a range of bioactive molecules, including kinase inhibitors, underscores its importance. Future research will likely focus on further exploring the therapeutic potential of its derivatives and potentially uncovering direct biological activities of the parent compound itself.

References

- 1. usiena-air.unisi.it [usiena-air.unisi.it]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. This compound | 6025-60-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 [pubmed.ncbi.nlm.nih.gov]

- 19. The synthesis of pyrrolo[1,2-a]quinoxalines from N-(2-acylaminophenyl)pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 20. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [Screening of protein kinase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure and Conformation of 2-(1H-Pyrrol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 2-(1H-pyrrol-1-yl)aniline. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages established principles of structural chemistry, spectroscopic data, and computational modeling methodologies to present a robust theoretical framework. This guide also offers detailed experimental protocols for researchers seeking to determine its precise three-dimensional arrangement and conformational dynamics.

Molecular Structure Overview

This compound is an aromatic compound with the chemical formula C₁₀H₁₀N₂.[1] Its structure features a pyrrole ring linked to an aniline moiety at the ortho position. The molecule's conformation is primarily determined by the rotational freedom around the C-N bond connecting the two aromatic rings. This rotation dictates the relative orientation of the pyrrole and aniline planes, influencing the molecule's overall shape, electronic properties, and potential intermolecular interactions.

Key Structural Features:

-

Aniline Moiety: A benzene ring substituted with an amino group (-NH₂).

-

Pyrrole Moiety: A five-membered aromatic heterocyclic ring containing one nitrogen atom.

-

Linkage: The nitrogen atom of the pyrrole ring is bonded to a carbon atom of the aniline ring.

Conformational Analysis

The conformational preference of this compound is governed by the dihedral angle between the planes of the pyrrole and aniline rings. Steric hindrance between the hydrogen atoms on the pyrrole ring and the amino group on the aniline ring, as well as electronic effects, will play a significant role in determining the most stable conformation.

It is anticipated that the molecule will adopt a non-planar conformation to minimize steric repulsion. The exact dihedral angle will represent a balance between steric hindrance and the electronic stabilization gained from any potential π-conjugation between the two ring systems. Computational modeling, as detailed in the protocols below, is a powerful tool for predicting the lowest energy conformations and the energy barriers between them.

Quantitative Structural Data (Predicted)

The following table summarizes predicted bond lengths, bond angles, and dihedral angles for the lowest energy conformation of this compound based on computational modeling of similar N-arylpyrrole structures. These values provide a theoretical framework for the molecule's geometry.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C-N (Pyrrole-Aniline) | C(Aniline)-N(Pyrrole) | ~1.42 |

| C-N (Aniline) | C(Aniline)-N(Amino) | ~1.40 |

| C-C (Aniline Ring) | Average | ~1.39 |

| C-N (Pyrrole Ring) | Average | ~1.38 |

| C-C (Pyrrole Ring) | Average | ~1.39 |

| Bond Angles (°) | ||

| C-N-C (Pyrrole Ring) | C-N-C | ~108 |

| C-C-N (Aniline) | C-C-N(Pyrrole) | ~120 |

| C-C-N (Aniline) | C-C-N(Amino) | ~120 |

| Dihedral Angle (°) | ||

| Aniline Plane - Pyrrole Plane | C-C-N-C | 40 - 60 |

Experimental Protocols

Single-Crystal X-ray Diffraction

This protocol outlines the steps for determining the precise solid-state molecular structure of this compound.

Methodology:

-

Crystal Growth: High-quality single crystals are essential. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common method. Vapor diffusion, where a precipitant solvent is slowly introduced into the solution, can also be employed.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector (e.g., a CCD or CMOS detector).

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. This step involves indexing the reflections and integrating their intensities.

-

Structure Solution and Refinement: The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data by least-squares methods to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor.

Computational Conformational Analysis

This protocol describes the use of Density Functional Theory (DFT) to predict the gas-phase structure and conformational energetics of this compound.

Methodology:

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify potential low-energy conformers. This typically involves rotating the dihedral angle between the pyrrole and aniline rings in discrete steps (e.g., every 10-15 degrees) and performing a preliminary geometry optimization at a lower level of theory (e.g., with a semi-empirical method or a small basis set).

-

Geometry Optimization: The low-energy conformers identified in the search are then subjected to full geometry optimization using a higher level of DFT, such as B3LYP or M06-2X, with a larger basis set (e.g., 6-311+G(d,p)). This step calculates the minimum energy structure for each conformer.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries at the same level of theory. The absence of imaginary frequencies confirms that the structures are true minima on the potential energy surface. These calculations also provide thermodynamic data, such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

-

Relative Energy Calculation: The relative energies of the different conformers are calculated from their electronic energies, including zero-point energy corrections, to determine the most stable conformation and the energy differences between conformers.

Conclusion

This technical guide provides a detailed theoretical and practical framework for understanding the molecular structure and conformation of this compound. While experimental data for this specific molecule is pending, the provided protocols offer a clear path for its empirical determination. The predicted structural parameters and conformational analysis serve as a valuable resource for researchers in drug discovery and materials science, enabling informed decisions in molecular design and development.

References

Navigating the Physicochemical Landscape of 2-(1H-Pyrrol-1-yl)aniline: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of 2-(1H-Pyrrol-1-yl)aniline, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals to facilitate its effective use in experimental design and formulation.

Executive Summary

This compound is an aromatic amine containing a pyrrole moiety. Its physicochemical properties, particularly solubility and stability, are critical parameters for its application in drug discovery and material synthesis. This guide consolidates the limited publicly available quantitative data, provides predicted solubility characteristics in common solvents, and outlines potential stability concerns. Furthermore, detailed experimental protocols for determining these key parameters are provided to enable researchers to generate robust in-house data.

Physicochemical Properties

Molecular Structure:

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | PubChem[1] |

| Molecular Weight | 158.20 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich |

| CAS Number | 6025-60-1 | PubChem[1] |

Solubility Profile

A thorough understanding of a compound's solubility is paramount for its effective use in both solution-phase chemistry and biological systems. Currently, quantitative solubility data for this compound in common organic solvents is not extensively available in the public domain.

Aqueous Solubility

The only experimentally determined quantitative solubility value found is in an aqueous medium.

Table 2: Quantitative Aqueous Solubility of this compound

| Solvent System | Temperature | Solubility | Source |

| Water (pH 7.4) | Not Specified | 14.5 µg/mL | PubChem[1] |

This low aqueous solubility is expected given the predominantly hydrophobic nature of the molecule, which consists of two aromatic rings.

Predicted Solubility in Organic Solvents

Based on the structural features of this compound—an aromatic amine with a pyrrole ring—a qualitative prediction of its solubility in common laboratory solvents can be made. The presence of the amine group allows for hydrogen bonding, while the aromatic rings contribute to van der Waals interactions.

Table 3: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for a wide range of organic molecules, including aromatic and heterocyclic compounds. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, capable of solvating a broad spectrum of organic compounds. |

| Methanol | Polar Protic | Moderate to High | The amine group can engage in hydrogen bonding with methanol. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, though potentially slightly lower due to increased alkyl chain length. |

| Acetonitrile | Polar Aprotic | Moderate | A less polar solvent than DMSO and DMF, but should still be a reasonable solvent. |

| Ethyl Acetate | Moderately Polar | Low to Moderate | The ester functionality offers some polarity, but it is a weaker solvent for polar compounds compared to alcohols and aprotic polar solvents. |

| Water | Polar Protic | Low | As confirmed by experimental data, the large hydrophobic surface area limits solubility.[1] |

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application. While specific degradation studies are not widely published, information from suppliers and knowledge of the chemical properties of its constituent functional groups can guide best practices.

General Stability and Storage

Chemical suppliers recommend storing this compound at 2-8°C and protected from light. This suggests a potential for thermal and photolytic degradation. The pyrrole ring itself is known to be susceptible to oxidation and polymerization, especially when exposed to air and light.

Potential Degradation Pathways

The chemical structure of this compound contains two key functional groups that may be susceptible to degradation: the aniline moiety and the pyrrole ring.

-

Oxidation: The aniline portion of the molecule is prone to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air and light.

-

pH-Dependent Degradation: A study on a different pyrrole-containing compound revealed degradation at a basic pH of 9.0, while it remained stable at a neutral pH of 7.4.[2] This suggests that the pyrrole ring in this compound could also be susceptible to hydrolysis or other degradation mechanisms under basic conditions.

-

Polymerization: Pyrroles can undergo acid-catalyzed polymerization. Therefore, storage in acidic conditions should be approached with caution.

Experimental Protocols

To address the lack of quantitative data, the following detailed experimental protocols are provided as a guide for researchers to determine the solubility and stability of this compound.

Protocol for Determining Thermodynamic Solubility

This protocol is based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., DMSO, ethanol, methanol, acetonitrile, ethyl acetate, water)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of scintillation vials.

-

To each vial, add a known volume of a specific solvent.

-

Ensure there is undissolved solid remaining at the bottom of each vial.

-

-

Equilibration:

-

Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle. Centrifugation can be used to facilitate this process.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the solubility.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL or µg/mL) by back-calculating from the diluted sample concentration.

-

Protocol for Assessing Chemical Stability

This protocol outlines a general approach for a forced degradation study to identify potential stability issues.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Solutions of varying pH (e.g., pH 2, pH 7, pH 9 buffers)

-

Hydrogen peroxide solution (for oxidative stress)

-

Temperature-controlled chambers

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

-

Stress Conditions:

-

Acidic and Basic Hydrolysis: Dilute the stock solution with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Incubate at a set temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%).

-

Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 40°C, 60°C).

-

Photostability: Expose the solid compound and solutions to light in a photostability chamber according to ICH guidelines.

-

-

Time Points:

-

Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer for thermal and photostability).

-

-

Analysis:

-

Use a stability-indicating HPLC method to separate the parent compound from any degradation products. A PDA detector can help in assessing the peak purity, while an MS detector can aid in the identification of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Identify and, if possible, characterize the major degradation products.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps of the shake-flask method for determining thermodynamic solubility.

Conclusion

This technical guide consolidates the current knowledge on the solubility and stability of this compound. While quantitative data is sparse, predictive analysis and established experimental protocols provide a solid foundation for researchers. The provided methodologies for solubility and stability determination are crucial for generating the necessary data to support the successful application of this compound in research and development. It is recommended that researchers perform these experiments under their specific laboratory conditions to obtain accurate and reliable data for their intended applications.

References

A Technical Guide to the Potential Biological Activities of 2-(1H-Pyrrol-1-yl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biological activities of 2-(1H-pyrrol-1-yl)aniline and its derivatives. This class of compounds, characterized by a central pyrrole ring linked to an aniline moiety, has garnered interest in medicinal chemistry due to the diverse pharmacological profiles exhibited by various pyrrole-containing molecules. This document summarizes key findings on their anticancer, antimicrobial, and anti-inflammatory potential, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Chemical Structure

The fundamental scaffold of the compounds discussed in this guide is this compound. The structural formula is C10H10N2, and it is also known by other names such as 1-(2-aminophenyl)-1H-pyrrole and N-(2-aminophenyl)pyrrole.[1] The presence of both a pyrrole and an aniline ring offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially diverse biological functions.

Anticancer Activity

Pyrrole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular mechanisms, including the inhibition of tubulin polymerization, protein kinases, and aromatase.[2][3][4] While specific data for this compound is limited, studies on structurally related compounds provide valuable insights into the potential of this scaffold.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of various pyrrole derivatives against different cancer cell lines. The data is presented as IC50 (the half-maximal inhibitory concentration) or GI50 (the half-maximal growth inhibition) values, which indicate the concentration of a compound required to inhibit 50% of cancer cell growth. Lower values signify greater potency.

| Compound Class | Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Pyrrol-2-one | Compound 3e | SNB-75 (CNS Cancer) | 2.60 | [3] |

| MALME-3M (Melanoma) | 2.00 | [3] | ||

| OVCAR-4 (Ovarian Cancer) | 1.82 | [3] | ||

| Compound 3l | SNB-75 (CNS Cancer) | 1.34 | [3] | |

| OVCAR-4 (Ovarian Cancer) | 0.422 | [3] | ||

| Pyrrole–indole hybrid | Compound 3h | T47D (Breast Cancer) | 2.4 | [2] |

| Compound 3k | T47D (Breast Cancer) | 10.6 | [2] | |

| 2-oxo-N-(pyridin-3-yl)acetamide | Compound 4a | MCF-7 (Breast Cancer) | 7.5 | [5] |

| 5-Hydroxy-1H-pyrrol-2-(5H)-one | Compound 1d | HCT116 (Colon Carcinoma) | Not specified, but potent | [6] |

| Pyrrolo-imidazole | Unspecified | Pancreatic Cancer Cells | 0.062 - 0.063 | [4] |

Potential Mechanisms of Anticancer Activity

Pyrrole derivatives exert their anticancer effects through various mechanisms of action. One prominent mechanism is the inhibition of tubulin polymerization, which disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis.[2] Another key mechanism is the inhibition of protein kinases, such as VEGFR and PDGFR, which are crucial for tumor angiogenesis and proliferation.[3][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the in vitro cytotoxicity of chemical compounds.[8]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.[8]

-

Compound Treatment: The test compounds, such as this compound derivatives, are dissolved in a suitable solvent like DMSO to create stock solutions. These are then serially diluted in the cell culture medium to various final concentrations. The existing medium in the wells is replaced with the medium containing the test compounds. A control group treated with the vehicle (e.g., DMSO) is also included.[8]

-

Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

MTT Addition: After incubation, the medium is removed, and a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2 to 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals that have formed.[8]

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[8]

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[8]

Antimicrobial Activity

Pyrrole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[9][10] The structural diversity of these compounds allows for the modulation of their antimicrobial potency and spectrum.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for several pyrrole derivatives against different microbial strains.

| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Pyrrolo[2,3-b]pyrrole | Compound 2 | Pseudomonas aeruginosa | 50 | [9][11] |

| Candida albicans | ~50 (approx. 25% of clotrimazole) | [9][11] | ||

| Compound 3 | Staphylococcus aureus | Comparable to ciprofloxacin | [9][11] | |

| Pyrrole benzamide | N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Mycobacterium tuberculosis | 3.125 | [10] |

| R = 4-ClC6H4 derivative | Staphylococcus aureus | 3.12 - 12.5 | [10] | |

| Pyrrolidine-2,5-dione | Compound 5 | Bacteria | 32 - 128 | [12] |

| Yeasts | 64 - 128 | [12] | ||

| Compound 8 | Bacteria | 16 - 64 | [12] | |

| Yeasts | 64 - 256 | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a common technique for determining the MIC of antimicrobial agents.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

Certain pyrrole derivatives have been identified as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13][14] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Quantitative Data: COX Enzyme Inhibition

The following table shows the inhibitory activity of pyrrole derivatives against COX-1 and COX-2 enzymes, presented as IC50 values. Selective inhibition of COX-2 is often a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition.

| Compound Class | Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Pyrrolizine | Compound 12 | 2.45 - 5.69 | 0.85 - 3.44 | [15] |

| Compound 13 | 2.45 - 5.69 | 0.85 - 3.44 | [15] | |

| Compound 16 | 2.45 - 5.69 | 0.85 - 3.44 | [15] | |

| Compound 17 | 2.45 - 5.69 | 0.85 - 3.44 | [15] | |

| Substituted 1H-pyrrole-1-yl alkanoates | Compound 4h | - | pIC50 = 7.11 (predicted) | [13] |

| Compound 4m | - | pIC50 = 6.62 (predicted) | [13] |

Mechanism of Anti-inflammatory Action: COX Inhibition

The primary anti-inflammatory mechanism of many pyrrole derivatives involves the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.[15]

-

Animal Model: Typically, rats or mice are used.

-

Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally, at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., ibuprofen).[15]

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.

-

Measurement of Paw Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Synthesis of this compound Derivatives

The synthesis of N-substituted pyrroles, including this compound derivatives, can be achieved through several established methods. The Paal-Knorr condensation and the Clauson-Kaas reaction are two of the most common and versatile approaches.[16]

General Synthesis Protocol: Paal-Knorr Pyrrole Synthesis

This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, a substituted aniline.

-

Reactants: A 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) and a substituted aniline are used as the starting materials.[16]

-

Solvent and Catalyst: The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be catalyzed by an acid.

-

Reaction Conditions: The reaction mixture is heated, often under reflux, for a period ranging from a few hours to a day.

-

Work-up and Purification: After the reaction is complete, the product is isolated through extraction and purified using techniques like column chromatography or recrystallization.

-

Characterization: The structure of the synthesized pyrrole derivative is confirmed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry).[17]

Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The available data on structurally related pyrrole derivatives indicate significant potential for anticancer, antimicrobial, and anti-inflammatory activities. Further research, including the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives, is warranted to fully explore the therapeutic potential of this chemical class. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for such future investigations.

References

- 1. This compound | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and In Vitro Anti-Cancer Evaluation of Novel Derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3- yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 8. benchchem.com [benchchem.com]

- 9. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cibtech.org [cibtech.org]

A Comprehensive Technical Guide to the Synthetic Routes of N-Arylpyrroles

For Researchers, Scientists, and Drug Development Professionals

N-arylpyrroles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their unique structural and electronic properties have led to their incorporation into a wide range of biologically active molecules, including pharmaceuticals and natural products. This technical guide provides an in-depth review of the core synthetic methodologies for constructing N-arylpyrroles, complete with experimental protocols, quantitative data for comparison, and mechanistic visualizations to aid in research and development.

Classical Synthetic Routes

Traditional methods for N-arylpyrrole synthesis have been the bedrock of pyrrole chemistry for over a century. These reactions, while sometimes requiring harsh conditions, remain valuable for their simplicity and the accessibility of starting materials.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a cornerstone for pyrrole formation, involving the condensation of a 1,4-dicarbonyl compound with a primary arylamine.[1][2] The reaction is typically carried out under neutral or weakly acidic conditions.[3] The addition of a mild acid, such as acetic acid, can accelerate the reaction.[3]

Mechanism of the Paal-Knorr Synthesis

The reaction proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[4]

Quantitative Data for Paal-Knorr Synthesis

| 1,4-Dicarbonyl Compound | Arylamine | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Hexane-2,5-dione | Aniline | HCl (catalytic) / Methanol | Reflux | 15 min | ~52 | [5] |

| Hexane-2,5-dione | Various anilines | Acetic Acid / Ethanol (Microwave) | 80 | - | Good | [6] |

| 1,4-Diketones | Primary amines | Fe catalyst / Water | - | - | Good | [3] |

| 2,5-Dimethoxytetrahydrofuran | Various amines | ZrOCl₂·8H₂O / Water | 60 | - | 70-98 | [1] |

Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole [5]

-

Materials: Aniline (186 mg, 2.0 mmol), Hexane-2,5-dione (228 mg, 2.0 mmol), Methanol (0.5 mL), Concentrated Hydrochloric Acid (1 drop).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 15 minutes.

-

After the reflux period, cool the reaction mixture in an ice bath.

-

Add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

-

Collect the resulting crystals by vacuum filtration.

-

Recrystallize the crude product from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

-

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and a primary arylamine.[7] This method is particularly useful for preparing highly substituted pyrroles.[7]

Mechanism of the Hantzsch Synthesis

The mechanism begins with the formation of an enamine from the arylamine and the β-ketoester. This enamine then acts as a nucleophile, attacking the α-haloketone, followed by cyclization and aromatization.[7]

Quantitative Data for Hantzsch Synthesis

| β-Ketoester | α-Haloketone | Arylamine | Conditions | Yield (%) | Reference |

| Ethyl acetoacetate | Chloroacetone | Aniline | Reflux in alcohol | Moderate | [8] |

| Various | Various | Various | Ball milling | Good | [9] |

Experimental Protocol: General Procedure for Hantzsch Pyrrole Synthesis [8]

-

Materials: Aromatic aldehyde (1 equiv), Acetoacetate (2 equiv), Ammonia or primary arylamine (1 equiv), Alcohol solvent (e.g., ethanol).

-

Procedure:

-

Combine the aromatic aldehyde, acetoacetate, and arylamine in an alcohol solvent.

-

Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography.

-

Clauson-Kaas Pyrrole Synthesis

The Clauson-Kaas synthesis utilizes the reaction of a 2,5-dialkoxytetrahydrofuran with a primary arylamine in the presence of an acid catalyst.[10] This method is advantageous for preparing N-substituted pyrroles that may be sensitive to harsher conditions.[2]

Mechanism of the Clauson-Kaas Synthesis